molecular formula C21H20ClN3O3S B2546710 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 899987-81-6

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2546710
CAS No.: 899987-81-6
M. Wt: 429.92
InChI Key: DIAMCNAYUIZDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Efficacy and Environmental Impact

Chloroacetamide derivatives, including compounds like alachlor and metolachlor, have been extensively studied for their use as selective herbicides. These chemicals are utilized to control annual grasses and many broad-leaved weeds in various crops, demonstrating the potential agricultural applications of similar compounds. The environmental transformation, adsorption, and efficacy of these herbicides in soil and aquatic systems have also been a significant research focus, providing insights into the environmental behavior of chloroacetamide herbicides (Weisshaar & Böger, 1989); (Peter & Weber, 1985).

Metabolic Pathways and Toxicology

Research has explored the metabolism of chloroacetamide herbicides, such as alachlor and acetochlor, in human and rat liver microsomes. These studies illuminate the metabolic pathways involved and help assess the toxicological risks associated with exposure to chloroacetamide herbicides. Understanding the metabolism of such compounds can inform safety guidelines and regulatory policies for their use (Coleman et al., 2000).

Chemical Synthesis and Reactivity

The synthesis and chemical reactivity of compounds containing acetamide groups, similar to the one , have been subjects of research, focusing on their potential applications in drug development and materials science. Studies on novel synthesis methods and the reactivity of these compounds towards various reagents contribute to the development of new pharmaceuticals and materials (Farouk, Ibrahim, & El-Gohary, 2021).

Antimicrobial and Antifungal Activities

Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies aim to discover new therapeutic agents by exploring the biological activities of novel synthetic compounds, potentially leading to the development of new antibiotics or antifungal medications (Debnath & Ganguly, 2015).

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-3-14-4-6-15(7-5-14)24-19(26)13-29-20-21(27)25(11-10-23-20)16-8-9-18(28-2)17(22)12-16/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAMCNAYUIZDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.